N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
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Overview
Description
- This compound is a sulfonamide derivative with a complex structure. Its systematic name reflects its substituents: a naphthalene ring, an oxazole ring, and a sulfonamide group.
- The naphthalene moiety contributes aromaticity and potential biological activity.
- Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects.
Preparation Methods
Synthetic Routes: One synthetic approach involves the condensation of 4-hydroxynaphthalene-1-sulfonamide with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride.
Reaction Conditions: The reaction typically occurs in an appropriate solvent (e.g., DMF or DMSO) with a base (e.g., triethylamine) at room temperature.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups, affecting biological activity.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent due to its antiangiogenic properties.
Chemistry: Explore its reactivity and design related compounds.
Industry: Assess its use in pharmaceuticals or materials science.
Mechanism of Action
Targets: The compound likely interacts with kinases (e.g., VEGFR2, ALK, AKT1, ABL), affecting angiogenesis and cell proliferation.
Pathways: It may modulate signaling pathways involved in tumor growth and vascular development.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of naphthalene, oxazole, and sulfonamide.
Similar Compounds: Explore related sulfonamides, oxazoles, or naphthalene derivatives.
Remember that this compound’s full potential awaits further research and exploration
Properties
Molecular Formula |
C18H14N2O5S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C18H14N2O5S/c1-20-15-8-6-11(10-17(15)25-18(20)22)26(23,24)19-14-7-9-16(21)13-5-3-2-4-12(13)14/h2-10,19,21H,1H3 |
InChI Key |
SAXNHUFPXUUFDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C4=CC=CC=C43)O)OC1=O |
Origin of Product |
United States |
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